3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
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Overview
Description
3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound that belongs to the class of aromatic amines It features a fluorine atom, a methyl group, and a thiadiazole ring attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Thiadiazole Ring to Aniline: The thiadiazole ring is then attached to the aniline structure through a nucleophilic substitution reaction. This involves reacting the thiadiazole derivative with 3-fluoro-2-methylaniline in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluorine atom and the methyl group on the aniline ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of the fluorine atom and the thiadiazole ring enhances its binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
- 3-Fluoro-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- 2-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- 3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Comparison:
- Structural Differences: The position of the fluorine atom and the methyl group can vary among similar compounds, leading to differences in their chemical and biological properties.
- Unique Features: 3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
- Biological Activity: The presence of different substituents can affect the compound’s potency and selectivity in various biological assays, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H10FN3S |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-fluoro-2-methyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H10FN3S/c1-7-9(11)3-2-4-10(7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3 |
InChI Key |
OXHCYEXOQWZNRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NCC2=CSN=N2 |
Origin of Product |
United States |
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